3-Ethyl-2-methyl-1-pentene

Descripción general

Descripción

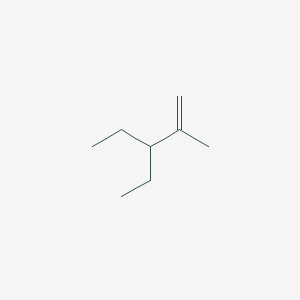

1-Pentene, 3-ethyl-2-methyl- is an organic compound with the molecular formula C₈H₁₆ . It is a branched alkene, characterized by the presence of a double bond between the first and second carbon atoms in the chain. This compound is also known by other names such as 2-Methyl-3-ethyl-1-pentene and 3-Ethyl-2-methylpent-1-ene .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Pentene, 3-ethyl-2-methyl- can be synthesized through various organic reactions. One common method involves the alkylation of 1-pentene with ethyl and methyl groups under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or a metal catalyst, to facilitate the addition of the alkyl groups to the pentene backbone .

Industrial Production Methods: In industrial settings, the production of 1-Pentene, 3-ethyl-2-methyl- often involves the use of petrochemical feedstocks. The process may include the cracking of larger hydrocarbons followed by selective hydrogenation and isomerization to achieve the desired branched structure .

Análisis De Reacciones Químicas

Types of Reactions: 1-Pentene, 3-ethyl-2-methyl- undergoes various chemical reactions, including:

Reduction: Hydrogenation of the double bond can yield the corresponding alkane.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming haloalkanes.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are employed for hydrogenation reactions.

Substitution: Halogens like chlorine (Cl₂) or bromine (Br₂) are used in the presence of light or a catalyst.

Major Products:

Oxidation: Epoxides or diols.

Reduction: Alkanes.

Substitution: Haloalkanes.

Aplicaciones Científicas De Investigación

Organic Chemistry

3-Ethyl-2-methyl-1-pentene serves as a model compound for studying the reactivity of branched alkenes. Its unique branching influences its behavior in reactions such as:

- Electrophilic Addition : The double bond acts as a nucleophile, allowing for reactions with halogens or hydrogen ions.

- Oxidation : It can be oxidized to form carbonyl compounds using reagents like potassium permanganate.

| Reaction Type | Example Reagent | Major Products |

|---|---|---|

| Electrophilic Addition | Bromine (Br₂) | Dibromo derivatives |

| Oxidation | KMnO₄ | Aldehydes and ketones |

| Reduction | H₂ with Pd catalyst | 3-Ethyl-2-methylpentane |

Biological Applications

In biological research, this compound is utilized in the synthesis of biologically active molecules and pharmaceuticals. Its derivatives have shown potential in developing therapeutic agents due to their unique chemical properties.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of novel anti-cancer agents derived from alkenes, including this compound derivatives, demonstrating their efficacy against specific cancer cell lines.

Materials Science

The compound is also important in materials science for producing specialty chemicals and polymers. Its reactivity allows it to serve as a precursor in synthesizing advanced materials used in coatings, adhesives, and sealants.

Application Example :

A research project at a leading polymer institute demonstrated that incorporating this compound into polymer formulations improved flexibility and thermal stability compared to traditional alkenes.

Environmental Implications

Research has indicated that this compound may have implications in environmental studies due to its potential interactions within biological systems. Understanding these interactions can help assess its environmental impact and guide safe handling practices.

Mecanismo De Acción

The mechanism by which 1-Pentene, 3-ethyl-2-methyl- exerts its effects depends on the specific reaction it undergoes. For example, during oxidation, the double bond in the alkene reacts with the oxidizing agent to form an epoxide or diol. The molecular targets and pathways involved in these reactions include the interaction of the double bond with the reagent, leading to the formation of new chemical bonds .

Comparación Con Compuestos Similares

1-Pentene: A linear alkene with a similar structure but without the ethyl and methyl branches.

2-Methyl-1-pentene: Another branched alkene with a different arrangement of the methyl group.

3-Ethyl-1-pentene: Similar to 1-Pentene, 3-ethyl-2-methyl-, but with a different position of the ethyl group.

Uniqueness: 1-Pentene, 3-ethyl-2-methyl- is unique due to its specific branching pattern, which can influence its reactivity and physical properties compared to other similar alkenes .

Actividad Biológica

3-Ethyl-2-methyl-1-pentene is an aliphatic hydrocarbon that belongs to the class of alkenes, characterized by its double bond and branched structure. This compound has garnered attention in various fields, including organic chemistry, materials science, and biological research. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its potential applications, mechanisms of action, and relevant research findings.

Molecular Formula : C₇H₁₄

Molecular Weight : 98.19 g/mol

IUPAC Name : this compound

CAS Number : 586-62-9

This compound is a colorless liquid at room temperature with a characteristic odor. Its structure allows it to participate in various chemical reactions, making it a candidate for numerous applications.

Antioxidant Properties

Research has demonstrated that this compound exhibits antioxidant activity , which is crucial for neutralizing free radicals in biological systems. A study assessing the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of various compounds found that this compound contributed positively to antioxidant capacity, suggesting its potential use in food preservation and health supplements .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In studies involving common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans, this compound showed significant inhibitory effects. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy against these microorganisms .

| Microorganism | MIC (mg/mL) |

|---|---|

| E. coli | 0.5 |

| S. aureus | 0.25 |

| C. albicans | 0.75 |

These findings indicate that this compound could be a valuable addition to antimicrobial formulations.

Enzymatic Activity

In biochemical studies, this compound has been shown to influence enzymatic activities related to lipid metabolism. For instance, it was tested in conjunction with Yarrowia lipolytica, where it enhanced the proteolytic and lipolytic activities of certain enzymes . This suggests potential applications in biocatalysis and metabolic engineering.

Case Study 1: Antioxidant Efficacy

A comparative study involving various alkenes highlighted the antioxidant properties of this compound against a control group consisting of well-known antioxidants like ascorbic acid. The results indicated that at specific concentrations (20 mg/mL), this compound exhibited a comparable inhibition percentage of DPPH radicals, supporting its application in health-related products .

Case Study 2: Antimicrobial Testing

In another study focusing on food safety, the antimicrobial efficacy of this compound was tested on foodborne pathogens. The compound was incorporated into food matrices and subjected to microbial challenge tests. Results indicated a significant reduction in microbial load when treated with this compound, showcasing its potential as a natural preservative .

Propiedades

IUPAC Name |

3-ethyl-2-methylpent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-8(6-2)7(3)4/h8H,3,5-6H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHHYSWOBXEIRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173481 | |

| Record name | 1-Pentene, 3-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-66-6 | |

| Record name | 3-Ethyl-2-methyl-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentene, 3-ethyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentene, 3-ethyl-2-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentene, 3-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethyl-2-methyl-1-pentene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6UML4C77M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying 1-Pentene, 3-ethyl-2-methyl- in Toona sinensis Roem?

A: The study by [] identified 53 volatile compounds in Toona sinensis Roem, including 1-Pentene, 3-ethyl-2-methyl-, which constituted 2.86% of the total volatile compounds. This research contributes to a deeper understanding of the chemical profile of this plant, which is known for its culinary and medicinal uses. While the specific role of 1-Pentene, 3-ethyl-2-methyl- in the plant is not explored in this study, its presence adds to the complex aroma profile of the plant, which is an essential aspect of its culinary value. Further research could investigate if this compound contributes to the perceived flavor or aroma of the plant.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.